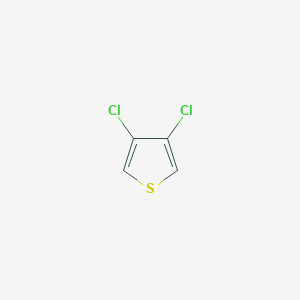

3,4-Dichlorothiophene

Übersicht

Beschreibung

3,4-Dichlorothiophene is a heterocyclic compound that belongs to the thiophene family It is characterized by a five-membered ring containing one sulfur atom and two chlorine atoms at the 3 and 4 positions

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3,4-Dichlorothiophene can be synthesized through several methods. One common approach involves the chlorination of thiophene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs at elevated temperatures to ensure complete chlorination at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3,4-Dichlorothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene 1,1-dioxides, which are valuable intermediates in organic synthesis.

Reduction: Reduction reactions can convert this compound to its corresponding thiol or sulfide derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as perbenzoic acid or hydrogen peroxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.

Substitution: Reagents such as Grignard reagents or organolithium compounds are used under controlled conditions to achieve selective substitution.

Major Products Formed:

Oxidation: Thiophene 1,1-dioxides.

Reduction: Thiol or sulfide derivatives.

Substitution: Various substituted thiophenes depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Preparation Methods

- Chlorination : Thiophene derivatives are chlorinated using chlorine gas in the presence of a catalyst.

- Carboxylation : Following chlorination, carboxylation can be achieved using carbon dioxide under high pressure.

Applications in Scientific Research

3,4-Dichlorothiophene serves as a versatile building block in various research domains:

Chemistry

- Building Block for Synthesis : It is utilized in the synthesis of more complex organic molecules. For example, it acts as an intermediate in reactions leading to novel thiophene derivatives .

- Reactivity Studies : Its unique structure allows for studies on nucleophilic substitutions and coupling reactions, contributing to the development of new synthetic methodologies.

Biology

- Biological Activity : Research indicates potential biological activities, including antimicrobial and anticancer properties. Investigations into its interactions with biomolecules are ongoing .

Medicine

- Drug Development : this compound is explored as a precursor for pharmaceutical compounds. Its derivatives are being investigated for therapeutic applications due to their biological activity.

Industry

- Specialty Chemicals Production : This compound is used in producing agrochemicals, dyes, and other industrial chemicals due to its unique chemical properties .

Case Study 1: Synthesis of 3,4-Biaryl-2,5-Dichlorothiophene

A study reported the synthesis of 3,4-biaryl-2,5-dichlorothiophene derivatives through a palladium-catalyzed Suzuki cross-coupling reaction. The results showed moderate to good yields and highlighted the potential of these derivatives as non-linear optical (NLO) materials due to their significant first hyperpolarizability values (βo) .

| Compound | Yield | βo Value (au) |

|---|---|---|

| 2b | Moderate | 1361.75 |

| 2g | Good | 2807.08 |

Research has been conducted to evaluate the antimicrobial properties of various thiophene derivatives synthesized from this compound. The findings suggest that certain derivatives exhibit significant antimicrobial activity against specific bacterial strains, indicating their potential use in developing new antibiotics .

Wirkmechanismus

The mechanism by which 3,4-dichlorothiophene exerts its effects depends on the specific reaction or application. In oxidation reactions, the sulfur atom in the thiophene ring is the primary site of reactivity, leading to the formation of thiophene 1,1-dioxides . The molecular targets and pathways involved vary based on the specific chemical transformation being studied .

Vergleich Mit ähnlichen Verbindungen

3-Chlorothiophene: Similar in structure but with only one chlorine atom, leading to different reactivity and applications.

2,5-Dichlorothiophene: Another dichlorinated thiophene with chlorine atoms at different positions, affecting its chemical behavior.

Uniqueness: 3,4-Dichlorothiophene is unique due to the specific positioning of the chlorine atoms, which influences its electronic properties and reactivity. This makes it a valuable compound for synthesizing specialized materials and exploring novel chemical reactions .

Biologische Aktivität

3,4-Dichlorothiophene is an organic compound that belongs to the thiophene family, characterized by a five-membered ring containing sulfur and two chlorine substituents. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

The molecular formula of this compound is , with a molecular weight of 151 g/mol. The presence of chlorine atoms at the 3 and 4 positions of the thiophene ring significantly influences its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains. The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives such as this compound-2-carbonitrile have shown significant cytotoxic effects against several cancer cell lines:

- HepG2 (liver cancer)

- DU145 (prostate cancer)

- MCF-7 (breast cancer)

In these studies, compounds derived from this compound displayed IC50 values below 100 µM, indicating potent cytotoxicity. For example, certain derivatives achieved IC50 values as low as 1.38 µM against MCF-7 cells, comparable to established chemotherapeutic agents like 5-fluorouracil .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Key observations include:

- Chlorine Substituents : The position and number of chlorine atoms significantly affect biological activity. The presence of electron-withdrawing groups enhances cytotoxicity.

- Functional Groups : Incorporation of nitrile groups has been linked to increased potency against cancer cell lines. Compounds with additional functional groups such as methoxy or nitro also exhibited enhanced activity.

| Compound Name | IC50 (µM) | Target Cell Line |

|---|---|---|

| 5-Fluorouracil | 1.65 | HepG2 |

| 5i | 1.38 | MCF-7 |

| 5h | 1.53 | HepG2 |

| 5d | >100 | Normal Fibroblasts |

Case Studies

- Cytotoxicity Assessment : In a recent study assessing various pyridine derivatives containing thiophene moieties, it was found that compounds derived from this compound exhibited selective cytotoxicity towards cancer cells compared to normal fibroblasts. This selectivity is critical for developing targeted cancer therapies .

- Environmental Applications : Beyond its medicinal properties, this compound has been investigated for its role in environmental remediation processes, specifically in the dechlorination of persistent organic pollutants like DDT without generating toxic byproducts .

Eigenschaften

IUPAC Name |

3,4-dichlorothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVFXSOFIEKYPOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40169322 | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-76-2 | |

| Record name | 3,4-Dichlorothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17249-76-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017249762 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 3,4-dichloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40169322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main applications of 3,4-Dichlorothiophene in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. A key application involves its conversion to this compound 1,1-dioxide, a highly reactive dienophile in Diels-Alder reactions. This reaction allows for the construction of various heterocyclic compounds. For instance, this compound 1,1-dioxide readily reacts with N-substituted 4-(2-oxoalkyl)-1,4-dihydronicotinates in an inverse electron demand Diels-Alder reaction. Following desulfonylation, this reaction yields R-1 dichloro-6,8 dihydro-1,4 oxo-2' alkyl-4 quinoleinecarboxylates-3. [, ] This example highlights the potential of this compound derivatives in synthesizing complex molecules with potential biological activities.

Q2: Can you provide an example of this compound's use in synthesizing a specific class of compounds?

A2: One example involves the synthesis of 2,3-dialkyl-6,7-dichloro-1,4-naphthoquinones. Reacting 1,4-benzoquinone or its 2-methyl and 2,3-dimethyl derivatives with this compound 1,1-dioxide under thermal conditions, followed by oxidation, yields the corresponding 6,7-dichloro-1,4-naphthoquinones. [] This method offers a route to access these specific naphthoquinone derivatives, which may have applications in various fields.

Q3: Are there any studies exploring the reactivity of this compound with organometallic reagents?

A3: While limited information is available on this compound specifically, research shows that its close relative, tetrachlorothiophene, reacts with ethylmagnesium bromide to yield 2,5-bis(bromoMagnesium)-3,4-dichlorothiophene. [] This suggests that this compound could potentially undergo similar reactions, opening up possibilities for further derivatization and functionalization.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.